Rel-cinmethylin

Description

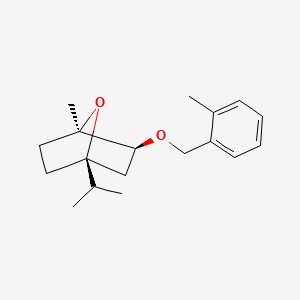

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H26O2 |

|---|---|

Molecular Weight |

274.4 g/mol |

IUPAC Name |

(1R,2S,4S)-1-methyl-2-[(2-methylphenyl)methoxy]-4-propan-2-yl-7-oxabicyclo[2.2.1]heptane |

InChI |

InChI=1S/C18H26O2/c1-13(2)18-10-9-17(4,20-18)16(11-18)19-12-15-8-6-5-7-14(15)3/h5-8,13,16H,9-12H2,1-4H3/t16-,17+,18-/m0/s1 |

InChI Key |

QMTNOLKHSWIQBE-KSZLIROESA-N |

Isomeric SMILES |

CC1=CC=CC=C1CO[C@H]2C[C@@]3(CC[C@]2(O3)C)C(C)C |

Canonical SMILES |

CC1=CC=CC=C1COC2CC3(CCC2(O3)C)C(C)C |

Origin of Product |

United States |

Molecular Basis of Action in Plant Systems

Elucidation of Fatty Acid Thioesterase (FAT) Inhibition

The primary mode of action of Rel-cinmethylin involves the inhibition of fatty acid thioesterases (FATs), a crucial enzyme family in plant lipid metabolism. researchgate.netmdpi.comresearchgate.netnih.gov

This compound demonstrates specificity for plastid-localized fatty acid thioesterases. Research has identified that this compound binds to and inhibits FAT proteins within the plastids of plants such as Lemna paucicostata and Arabidopsis. researchgate.netmdpi.comresearchgate.netmdpi.com This inhibition extends to both FAT A and FAT B classes of proteins. mdpi.com Plants treated with this compound exhibit reduced levels of saturated C14:0 and C16:0 fatty acids, as well as unsaturated C18 fatty acids (C18:1, C18:2, and C18:3), indicating the compound's broad impact on these FAT classes. researchgate.netresearchgate.netnih.govmdpi.com Notably, FAT A is considered the more active class, with higher flux rates than FAT B, and is suggested to be a more abundant target for this compound, particularly affecting C18:1 fatty acid levels. researchgate.net

A key aspect of this compound's action is its ability to bind to acyl-ACP thioesterase, thereby preventing the release of fatty acids from their acyl carrier proteins (ACPs). researchgate.netmdpi.comresearchgate.netcolab.ws This release mechanism is an essential step for the export of fatty acids from the chloroplast to the endoplasmic reticulum, where they are further processed for lipid synthesis. researchgate.netnih.govresearchgate.netmdpi.com By obstructing this release, this compound effectively halts the supply of free fatty acids necessary for downstream metabolic processes. researchgate.netnih.gov

Comparative Analysis with Other Lipid Biosynthesis Inhibitors

This compound's mode of action, specifically its inhibition of FAT proteins, is recognized as a novel mechanism distinct from other established classes of lipid biosynthesis inhibitors. researchgate.netresearchgate.netmdpi.com For instance, it differs from Acetyl-CoA Carboxylase (ACCase) inhibitors (e.g., haloxyfop-methyl, tepraloxydim) which target the initial step of fatty acid biosynthesis, and Very-Long-Chain Fatty Acid (VLCFA) synthesis inhibitors (e.g., mefenacet, metazachlor) that act at the endoplasmic reticulum. researchgate.netresearchgate.netnih.govmdpi.com Comparative studies have revealed characteristic differences in plant symptomology and free fatty acid composition when plants are treated with this compound versus ACCase or VLCFA inhibitors. researchgate.netresearchgate.netnih.gov This distinction led to this compound being classified in HRAC Group 30, highlighting its unique target site. researchgate.netmdpi.comnih.gov Other herbicides, such as Methiozolin, Oxaziclomefone, Bromobutide, and Cumyluron, have also been identified as FAT inhibitors, though they may possess different chemical structures and binding kinetics. researchgate.net

Table 1: Comparative Overview of Lipid Biosynthesis Inhibitors

| Herbicide Class | HRAC Group | Target Enzyme/Pathway | Example Compounds | This compound Comparison |

| This compound | 30 (Q) | Fatty Acid Thioesterase (FAT) | This compound | Novel mechanism, distinct physiological and metabolic effects compared to other classes. researchgate.netmdpi.comresearchgate.netnih.gov |

| ACCase Inhibitors | 1 (A) | Acetyl-CoA Carboxylase (ACCase) | Haloxyfop-methyl, Tepraloxydim | Inhibits early fatty acid biosynthesis; different from FAT inhibition. researchgate.netnih.govnih.govmdpi.com |

| VLCFA Inhibitors | 15 (K3) | Very-Long-Chain Fatty Acid (VLCFA) Synthesis | Mefenacet, Metazachlor | Acts at the endoplasmic reticulum; different from FAT inhibition. researchgate.netmdpi.comresearchgate.netnih.gov |

| Other FAT Inhibitors | 30 (Q) | Fatty Acid Thioesterase (FAT) | Methiozolin, Oxaziclomefone, Bromobutide, Cumyluron | Shares FAT inhibition, but may differ in chemical structure and binding kinetics. researchgate.net |

Molecular Interaction Studies with Target Enzymes

Detailed molecular interaction studies have been conducted to confirm the binding of this compound to its target enzymes.

Fluorescence-based thermal shift assays (FTSA) have been instrumental in confirming the direct binding of this compound to FAT proteins. researchgate.netnih.govmdpi.comcolab.wsresearchgate.net These assays involve monitoring the thermal denaturation of proteins in the presence and absence of a ligand. When this compound is added, significant shifts in the melting temperature (Tm) of FAT A enzymes from plants like Lemna and Arabidopsis are observed. researchgate.net These shifts indicate a stabilization of the protein structure due to the binding of this compound, thereby confirming a direct molecular interaction. researchgate.net Furthermore, the direct interaction has also been corroborated by co-crystallization studies of this compound within the FAT enzyme, providing structural insights into its binding mode. mdpi.com

Co-Crystallization and Structural Biology of Enzyme-Ligand Complexes

This compound, a benzyl-ether derivative of the natural terpene 1,4-cineole (B1204204), exerts its herbicidal effects by inhibiting fatty acid thioesterases (FATs) within plant systems. uni-duesseldorf.demdpi.com These enzymes are crucial for the release of fatty acids from their acyl carrier proteins (ACPs) in plastids, a necessary step for subsequent lipid biosynthesis and transfer to the endoplasmic reticulum. mdpi.comresearchgate.net

The direct interaction between this compound and FAT proteins has been unequivocally confirmed through various biophysical methods, including fluorescence-based thermal shift assays. mdpi.commdpi.comencyclopedia.pub A pivotal achievement in understanding this interaction was the successful co-crystallization of this compound with the FAT enzyme. mdpi.commdpi.comencyclopedia.pub Specifically, a co-crystal structure of this compound bound to FAT A from Lemna was determined, achieving a resolution of 2.83 Å. researchgate.net This high-resolution structural data provided concrete evidence, corroborating FAT as the molecular target of this compound. researchgate.net this compound is known to be a mixture of two stereoisomers, specifically (−)-(1S,2R,4R) and (+)-(1R,2S,4S). uni-duesseldorf.de

Key Residues and Binding Site Characteristics

The detailed co-crystal structure of this compound in complex with FAT A from Lemna has provided critical insights into the specific interactions that define its binding site and the key residues involved. The 2-methylbenzyl-group of this compound is observed to bind within the lipophilic base of the enzyme's active site. researchgate.net This particular region of the active site is structurally characterized by the presence of three distinct helical substructures. researchgate.net

Furthermore, the structural analysis revealed that the two oxygen atoms present within the this compound molecule form crucial hydrogen bonds. These hydrogen bonds are established with an arginine residue located at the more hydrophilic "lid" region of the binding pocket. researchgate.net This hydrophilic lid is, in turn, formed by a β-sheet secondary structure of the enzyme. researchgate.net This specific mode of interaction, involving both lipophilic and hydrophilic contacts, underpins the potent inhibitory action of this compound on FAT proteins, representing a novel herbicidal mode of action classified under HRAC group 30 (formerly 'Q'). researchgate.net

Synthetic Methodologies and Stereochemical Investigations

Advanced Synthetic Routes for Rel-Cinmethylin

The synthetic evolution of this compound has transitioned from early racemic approaches to sophisticated stereoselective routes, driven by the need to understand structure-activity relationships and to produce specific enantiomers.

Stereoselective Synthesis Approaches

The synthesis of this compound initially focused on racemic mixtures. However, recent efforts, particularly spurred by the redevelopment of the compound by BASF in the 2010s, have prioritized enantioselective synthesis. nih.gov This shift has enabled a more precise exploration of the compound's structure-activity relationships. Optically active forms of cinmethylin (B129038) can be obtained through a multi-step synthetic sequence, typically involving seven key reaction steps. nih.govresearchgate.netresearchgate.net

Application of Asymmetric Dihydroxylation (e.g., Sharpless)

A cornerstone of the contemporary stereoselective synthesis of this compound is the application of Sharpless asymmetric dihydroxylation. This reaction is crucial for establishing the initial stereochemistry of key intermediates. The process typically involves the dihydroxylation of a monoterpene derivative, such as α-terpinene, using a catalytic system like AD-mix-β in conjunction with methanesulfonamide. nih.govresearchgate.netresearchgate.netthieme-connect.deresearchgate.netuni-duesseldorf.dethieme-connect.de

This Sharpless asymmetric dihydroxylation yields a diol intermediate, often referred to as diol 4 (e.g., (1S,2R)-4-isopropyl-1-methylcyclohex-3-ene-1,2-diol when starting from α-terpinene), with high enantiomeric excess (ee). Reported ee values for this critical step range from 73% to 98%, depending on the specific reaction conditions employed. nih.govresearchgate.netthieme-connect.deresearchgate.netthieme-connect.de

Following the asymmetric dihydroxylation, the synthetic route to this compound typically proceeds through several subsequent transformations:

Silylation: Protection of the primary alcohol group of the diol, often using tert-butyldimethylsilyl chloride (TBSCl).

Epoxidation: Formation of an epoxide, commonly achieved with meta-chloroperbenzoic acid (m-CPBA). The stereoselectivity of this epoxidation can be influenced by the substituents on the olefin. thieme-connect.dethieme-connect.de

Deoxygenation/Dehydroxylation: Removal of a hydroxyl group, which can be accomplished via methods like the Barton–McCombie deoxygenation or decarbonylation, depending on the substrate's substituents. nih.govresearchgate.netthieme-connect.de

Cyclization: Formation of the bicyclic core structure, often facilitated by an acid catalyst such as pyridinium (B92312) p-toluenesulfonate (PPTS). thieme-connect.degoogle.com

Benzylation: Introduction of the benzyl (B1604629) ether moiety, for instance, through alkylation with α-bromo-o-xylene. nih.govthieme-connect.de

An example of enantiomeric excess achieved in the Sharpless dihydroxylation step is presented in the table below:

| Precursor | Reagent System | Product Diol | Enantiomeric Excess (ee) | Reference |

| α-Terpinene | AD-mix-β, Methanesulfonamide | Diol 4 ((1S,2R)-4-isopropyl-1-methylcyclohex-3-ene-1,2-diol) | 73–98% | nih.govthieme-connect.deresearchgate.net |

| γ-Terpinene | AD-mix-β | Optically active diol | 98% | researchgate.netthieme-connect.deresearchgate.netthieme-connect.de |

Derivation from Monoterpene Precursors (e.g., α-Terpinene, 1,4-Cineole)

The synthesis of this compound leverages readily available monoterpene precursors. α-Terpinene (also referred to as γ-terpinene in some contexts) serves as a contemporary and efficient starting material for the stereoselective synthesis of this compound. nih.govresearchgate.netresearchgate.netthieme-connect.deresearchgate.netuni-duesseldorf.de

Historically, the development of cinmethylin traces back to the early 1980s when Shell plc first synthesized the compound. This early work involved introducing a benzyl ether moiety at the C2 position of 1,4-cineole (B1204204), a natural terpene. nih.govuni-duesseldorf.denih.govmdpi.comacs.org While initial routes focused on racemic mixtures derived from 1,4-cineole, the later emphasis shifted towards stereoselective pathways utilizing precursors like α-terpinene to achieve optically active forms.

Chiral Analysis and Enantiomeric Purity Assessment in Research

Accurate determination of enantiomeric purity is paramount in the research and development of chiral compounds like this compound, as their biological activities can be highly dependent on their optical purity. mdpi.comnih.gov In the context of this compound synthesis, chiral analysis, particularly chiral High-Performance Liquid Chromatography (HPLC), is routinely employed to assess the enantiomeric excess (ee) of intermediates, such as diol 4. nih.govresearchgate.netresearchgate.net

Beyond HPLC, a variety of analytical methods are utilized for the discrimination and purity assessment of enantiomers in research settings. These include Gas Chromatography (GC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), X-ray crystallography, and fluorescence spectroscopy. mdpi.comnih.govcat-online.com Among these, NMR methods, especially those employing chiral derivatizing agents (CDAs), are particularly valued for their accuracy, speed, and minimal sample requirements. nih.gov For the final this compound product, high enantiomeric purity, sometimes exceeding 99% ee, has been reported for synthesized optically active forms. thieme-connect.de Furthermore, the analysis of metabolites, such as 15-hydroxy cinmethylin, has shown that they can exist as a 1:1 mixture of enantiomers, as determined by optical rotation. acs.org

Synthetic Accessibility for Research and Industrial Scale-Up

The synthetic accessibility of this compound for both research and industrial scale-up has evolved significantly. Early synthetic routes were characterized by moderate yields and limited control over stereochemistry. However, the redevelopment efforts, notably by BASF, have driven innovations in asymmetric catalysis. nih.gov

The advancements in techniques like Sharpless asymmetric dihydroxylation have been crucial, enabling the production of optically active intermediates with very high enantiomeric excesses, often exceeding 98%. The use of commercially available reagents, such as AD-mix, further supports the practicality of these stereoselective routes for larger-scale production. uni-duesseldorf.de While the industrial-scale manufacturing of pure stereoisomers was historically challenging due to efficiency and cost, modern methods have made it more feasible. uni-duesseldorf.de The chemical synthesis of key metabolites, like 15-hydroxy cinmethylin, at industrial research facilities (e.g., BASF) using established routes, underscores the compound's synthetic accessibility for further research and development. acs.org Additionally, ongoing research into formulation technologies, such as the development of microplastic-free microcapsules for cinmethylin, indicates that these new encapsulation methods are designed to be straightforward and compatible with existing industrial equipment, suggesting a broader industrial applicability for the compound and its formulations. acs.org

Structure Activity Relationship Sar and Analog Design

Systematic Investigation of Structural Modifications

Modifications at various positions of the Rel-cinmethylin scaffold, particularly at the C3 and C5 positions of the 1,4-cineole (B1204204) core and within the benzyl (B1604629) ether side chain, have been systematically explored to optimize herbicidal activity.

Investigations into C3-substituted analogs of this compound have demonstrated that specific modifications at this position can significantly enhance herbicidal potency. The crystal structure of cinmethylin (B129038) bound to its target, fatty acid thioesterase (FAT), revealed an accessible space near the C3 position, suggesting that the introduction of substituents here could improve activity wppdb.com.

Research has shown that substitutions at the C3 position with methylene, oxime, ketone, or methyl groups lead to excellent herbicidal activity wppdb.commetabolomicsworkbench.orgsigmaaldrich.comwikidata.org. Specifically, analogs with methylene, oxime, or ketone groups at C3 have been reported to improve activity by 2 to 3-fold compared to the parent compound herts.ac.uk. For instance, C3-methylene analogs were synthesized via Wittig olefination, achieving high yields herts.ac.uk.

The herbicidal activity of selected C3-substituted this compound analogs is summarized in the table below:

| C3 Substituent | Synthesis Method | EC₅₀ (μg/mL) herts.ac.uk |

| Methylene | Wittig olefination | 0.12 |

| Oxime | Hydroxylamine condensation | 0.18 |

| Methyl | Grignard addition | 0.25 |

Similar to C3, the C5 position of the this compound core also presents an opportunity for structural modification to enhance activity. The crystal structure of cinmethylin bound to FAT indicated a space near the C5 position, suggesting that introducing a substituent in this region could improve activity and potentially broaden the herbicidal spectrum uni.lu. Studies have confirmed that analogs featuring ketone, fluorine, or methoxy (B1213986) groups at the C5 position exhibit excellent herbicidal activity uni.lufishersci.ca.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish mathematical relationships between the molecular properties (descriptors) of compounds and their biological activities uni.lu. While QSAR models are widely utilized in rational drug design and environmental toxicology, specific publicly available QSAR models developed exclusively for this compound or its direct herbicidal analogs were not identified in the conducted research. However, the principles of QSAR are highly relevant to SAR studies of herbicides, as they enable the prediction of activity directly from chemical structure uni.lu. For instance, QSAR models have been applied in the assessment of genotoxicity for cinmethylin metabolites pic.int and in the design of other herbicide classes, such as novel cyclic methylphosphonates targeting pyruvate (B1213749) dehydrogenase complex, where herbicidal activity was found to be proportional to enzyme inhibition herts.ac.uk. These applications underscore QSAR's potential to guide the design of new candidates by identifying key structural features influencing activity google.com.

Fragment-Based Research for Novel Inhibitors

Fragment-based research, particularly fragment-based drug discovery (FBDD), has emerged as a powerful strategy for identifying novel inhibitors of this compound's target, fatty acid thioesterase (FAT) uni.luherts.ac.uk. This approach is highly efficient in exploring chemical space due to the small size of the fragments (typically less than 250 Da), making them more likely to be complementary to the target binding site compared to larger compound libraries herts.ac.uknih.gov.

Crystallographic fragment screening of Arabidopsis thaliana FatA, a key FAT enzyme, successfully identified 141 hits herts.ac.uk. Among these, ten fragments demonstrated on-scale potency, with two exhibiting novel interaction modes distinct from known herbicides herts.ac.uk. This research showed that fragments could exploit significant conformational changes in the enzyme, including the stabilization of a loop and shifts in the acyl carrier protein (ACP)-binding lid domain, which in turn altered the accessibility of the substrate binding site herts.ac.uk. Furthermore, fragment elaboration led to a substantial improvement in affinity, with one fragment's binding affinity improving from approximately 20 µM to 90 nM KD uni.luherts.ac.uk. This demonstrates the potential of fragment-based approaches to accelerate the discovery of inhibitors with novel chemical scaffolds and interaction mechanisms for FAT.

Plant Metabolism and Detoxification Mechanisms Non Clinical

Metabolic Pathways in Tolerant Plant Species

The metabolism of Rel-cinmethylin in plants is characterized by a two-step process: initial hydroxylation followed by conjugation with polar molecules nih.govcambridge.org. This sequence is vital for rendering the compound non-toxic in tolerant crops.

Hydroxylation, the primary phase I metabolic reaction, involves the oxidation of this compound at specific sites. Cytochrome P450 enzymes are key players in this process, oxidizing the compound at three main positions: the 2-methylbenzyl moiety, the cineole moiety, and the phenyl ring nih.gov. This enzymatic activity leads to the production of mono- and di-hydroxylated derivatives of this compound nih.gov. Studies in wheat plants have confirmed hydroxylation occurring on both the 2-methylbenzyl moiety and the cineole portion of the molecule. Indirect evidence from efficacy studies further supports the role of cytochrome P450 hydroxylases in this initial detoxification step.

Following hydroxylation, the hydroxylated intermediates undergo conjugation with polar molecules in a phase II detoxification process nih.govcambridge.org. This typically involves the attachment of sugars, such as hexopyranuronic acid, glucose, or malonyl glucose, to form water-soluble metabolites nih.govcambridge.org. These conjugates are generally less biologically active and more readily transported and stored within the plant vacuole or excreted. For instance, in mature wheat plants, major metabolites identified are sugar conjugates, including M684H005 and M684H006, which are glucose or malonylglucose conjugates of the 2-methylbenzyl-hydroxylated derivative of this compound cambridge.org. Certain plant glycosyltransferases (GTs) have been shown to be capable of conjugating glucose to synthetic 15-hydroxy cinmethylin (B129038), a hydroxylated derivative.

Role of Cytochrome P450 Monooxygenases (P450s) in Detoxification

Cytochrome P450 monooxygenases (P450s) play a pivotal role in the detoxification of this compound in tolerant plant species, particularly in crops like wheat nih.gov. These enzymes are responsible for the initial hydroxylation reactions that transform the parent herbicide into more polar, less toxic intermediates nih.gov. The rapid metabolism of this compound by P450s in wheat is a key factor contributing to its selectivity in this crop, mitigating phytotoxicity nih.gov.

Evidence supporting the involvement of P450s includes observations where the application of phorate (B1677698), a known inhibitor of plant P450s, significantly reduced the capacity of wheat plants to detoxify this compound. For example, in pot experiments, wheat, which is normally tolerant to this compound, was killed when treated with a combination of this compound and phorate. This synergistic effect of phorate on this compound toxicity in wheat underscores the critical role of P450-mediated detoxification in crop safety. Furthermore, reduced-sensitivity populations of Lolium rigidum (annual ryegrass) have demonstrated higher hydroxylation activity compared to susceptible strains, correlating with their increased herbicide tolerance, and this activity was shown to be P450-dependent nih.gov.

Identification and Characterization of Plant Metabolites

The metabolic breakdown of this compound in plants results in the formation of various metabolites, which have been identified and characterized. The primary phase I metabolites are mono- and di-hydroxylated derivatives, resulting from oxidation at the 2-methylbenzyl moiety, the cineole moiety, and the phenyl ring of the parent compound nih.gov.

In wheat, specific sugar conjugates have been identified as major metabolites. These include M684H005 and M684H006, which are glucose or malonylglucose conjugates of the 2-methylbenzyl-hydroxylated derivative of this compound cambridge.org. These conjugates represent a significant portion of the radioactive residues in directly exposed plant parts such as wheat forage and straw cambridge.org. Studies have also shown the enzymatic β-glycosylation of synthetic 15-hydroxy cinmethylin, indicating the formation of 15-hydroxy cinmethylin β-D-glucoside as a putative phase II detoxification metabolite. The presence of these water-soluble metabolites is a key indicator of the plant's detoxification capacity.

Influence of Metabolic Fate on Herbicidal Efficacy and Selectivity

The metabolic fate of this compound in plants directly influences its herbicidal efficacy against weeds and its selectivity in crops. The ability of tolerant crops, such as wheat, to rapidly metabolize this compound into non-toxic compounds through P450-mediated hydroxylation and subsequent conjugation is the primary basis for its selectivity nih.gov. When wheat seeds are planted at a sufficient depth (e.g., ≥1 cm) in this compound-treated soil, their emergence is comparable to untreated controls, as the herbicide is detoxified before it can exert significant phytotoxic effects on the crop nih.gov.

Conversely, in susceptible weed species like Lolium rigidum, populations exhibiting reduced sensitivity to this compound have shown an enhanced capacity for herbicide metabolism. Specifically, these populations demonstrated 3.2 times higher hydroxylation activity compared to susceptible strains, which directly correlated with their increased tolerance to the herbicide nih.gov. The production of certain water-soluble metabolites is positively correlated with the level of this compound resistance in annual ryegrass, suggesting that enhanced metabolism contributes to reduced sensitivity in these weeds. This highlights that while metabolic detoxification provides selectivity in crops, it can also be a mechanism for the evolution of resistance in weed populations, necessitating careful stewardship of the herbicide.

Mechanisms of Plant Sensitivity and Tolerance

Phytotoxicity Studies in Model Plants and Weeds

Rel-cinmethylin exhibits significant phytotoxic effects on susceptible plants, impacting crucial developmental stages. Its uptake occurs primarily through the roots and shoots of germinating weeds fishersci.fi.

This compound disrupts the meristematic development in both the shoots and roots of susceptible weeds wikipedia.orgfishersci.fi. Studies have shown that a concentration of 1 × 10⁻⁸ M cinmethylin (B129038) can inhibit root growth within 12 to 18 hours wikipedia.org. While shoot growth inhibition is less sensitive, it occurs within 36 to 48 hours at 1 × 10⁻⁷ M and as early as 12 to 24 hours at 1 × 10⁻⁵ M cinmethylin wikipedia.org. In various wheat varieties, this compound at a dose of 400 g a.i. ha⁻¹ led to a significant reduction in root length, ranging from 40.81% to 64.09% pic.intnih.govdsmz.deguidetomalariapharmacology.org. Conversely, the herbicide showed minimal inhibition on the aboveground parts of wheat, with reductions in plant height and fresh weight typically less than 18% at the same dose pic.int. Symptomology observed in lettuce (Lactuca sativa) seedlings treated with cinmethylin primarily highlighted inhibition of root development nih.gov. The concentration required for 50% inhibition of root growth (I₅₀) for cinmethylin on lettuce seedlings was approximately 0.4 µM nih.gov.

Table 1: Impact of this compound on Plant Growth Inhibition

| Plant Part | Concentration/Dose | Time to Inhibition | Observed Effect | Reference |

| Root | 1 × 10⁻⁸ M | 12-18 hours | Inhibition | wikipedia.org |

| Shoot | 1 × 10⁻⁷ M | 36-48 hours | Inhibition | wikipedia.org |

| Shoot | 1 × 10⁻⁵ M | 12-24 hours | Inhibition | wikipedia.org |

| Wheat Roots | 400 g a.i. ha⁻¹ | Not specified | 40.81-64.09% reduction in length | pic.intnih.govdsmz.deguidetomalariapharmacology.org |

| Lettuce Roots | 0.4 µM (I₅₀) | Not specified | 50% inhibition of root growth | nih.gov |

Table 2: this compound's Impact on Plant Emergence and Biomass

| Plant Species | Dose/Rate | Effect on Emergence | Effect on Biomass | Reference |

| Lolium rigidum (susceptible & resistant) | 400 g ha⁻¹ | >85% reduction | 90% reduction (aboveground) | flybase.orgfishersci.cawikidata.org |

| Lolium multiflorum | 200 g a.i. ha⁻¹ | 100% reduction (plant survival) | 100% reduction (fresh weight) | pic.int |

| Alopecurus myosuroides | 200 g a.i. ha⁻¹ | 100% reduction (plant survival) | 100% reduction (fresh weight) | pic.int |

| Lolium multiflorum (greenhouse) | 400 g a.i. ha⁻¹ | >85% reduction | >90% reduction (aboveground) | pic.int |

The herbicidal action of this compound is primarily mediated through the inhibition of fatty acid thioesterases (FATs) fishersci.fidsmz.dewikipedia.orgthegoodscentscompany.comthegoodscentscompany.comnih.govguidetopharmacology.org. These enzymes are crucial for releasing fatty acids from acyl carrier proteins (ACP) during lipid biosynthesis in plastids fishersci.fiwikipedia.orgthegoodscentscompany.comthegoodscentscompany.comguidetopharmacology.orgfishersci.co.uk. By inhibiting FATs, this compound disrupts the release of fatty acids, which are essential for membrane formation wikipedia.orgfishersci.co.uk. Gas chromatography-mass spectrometry (GC-MS) analysis of free fatty acid composition in Lemna extracts treated with cinmethylin revealed a significant reduction in unsaturated C18 fatty acids, as well as saturated C14 and C16 fatty acids fishersci.co.uk. This indicates that the primary target of cinmethylin is the fatty acid release step necessary for subsequent lipid biosynthesis fishersci.co.uk. This mechanism of action, involving FAT inhibition, represents a novel herbicidal site of action distinct from other classes of lipid biosynthesis inhibitors thegoodscentscompany.comguidetopharmacology.orgfishersci.co.uk. This compound prevents the release of both unsaturated and saturated fatty acids from the plastids, thereby blocking very-long-chain fatty acid biosynthesis pic.intthegoodscentscompany.comguidetopharmacology.org.

Differential Responses Across Plant Species and Genotypes

This compound exhibits differential phytotoxicity across various plant species and genotypes. It is particularly effective against grass weeds such as Lolium rigidum (annual ryegrass) and Alopecurus species wikipedia.org. The herbicide has shown strong control over Lolium rigidum populations, including those that have developed resistance to other herbicides like trifluralin (B1683247) flybase.orgfishersci.cawikidata.org.

This compound also demonstrates good herbicidal efficacy against a range of other grass weeds, including annual bluegrass (Poa annua L.), shortawn foxtail (Alopecurus aequalis Sobol.), slender meadow foxtail (Alopecurus myosuroides Huds.), Japanese foxtail (Alopecurus japonicus Steud.), Italian ryegrass (Lolium multiflorum Lam.), British timothy (Phleum paniculatum Huds.), Asia Minor bluegrass (Polypogon fugax Nees ex Steud.), Helictotrichon tibeticum (Roshev.) Holub., and wild oat (Avena fatua L.) pic.intdsmz.deguidetomalariapharmacology.org. However, it is notably ineffective against Japanese brome (Bromus japonicus L.) or Tausch's goatgrass (Aegilops tauschii Coss.) even at a dose of 200 g a.i. ha⁻¹ pic.intdsmz.deguidetomalariapharmacology.org.

Biochemical Basis of Selective Phytotoxicity

The selective phytotoxicity of this compound is primarily attributed to differences in herbicide metabolism between tolerant crops and susceptible weeds. In crops like wheat, selectivity is mediated by cytochrome P450 monooxygenases, which rapidly detoxify the herbicide by metabolizing it into non-toxic compounds flybase.orgfishersci.cawikidata.orgwikipedia.org.

Further evidence for this P450-mediated detoxification comes from studies involving phorate (B1677698), an organophosphate insecticide known to inhibit P450 activity. The presence of phorate significantly synergizes cinmethylin toxicity in wheat, leading to an 84% reduction in the herbicide's LD₅₀ (lethal dose for 50% mortality) flybase.orgfishersci.cawikidata.org. In contrast, the synergistic effect of phorate on herbicide-susceptible Lolium rigidum is comparatively smaller, resulting in only a 44% reduction in cinmethylin's LD₅₀ flybase.orgfishersci.ca. This indicates that the increased toxicity of cinmethylin to wheat in the presence of phorate is likely due to the crop's reduced capacity to detoxify the herbicide via P450 activity flybase.org.

The fundamental mechanism of action for this compound involves the inhibition of fatty acid thioesterase (FAT) enzymes fishersci.fipic.intdsmz.dewikipedia.orgthegoodscentscompany.comthegoodscentscompany.comnih.govguidetopharmacology.orgfishersci.co.uk. This enzyme family represents a unique and novel target site for herbicides thegoodscentscompany.com. The direct interaction between cinmethylin and FAT proteins has been confirmed through fluorescence-based thermal shift assays and co-crystallization studies thegoodscentscompany.com. It has also been suggested that cinmethylin acts as a proherbicide, requiring metabolic bioactivation by plants wikipedia.orgnih.gov. This bioactivation involves the cleavage of the benzyl-ether side chain, releasing a 1,4-cineole-like intermediate, most likely cis-2-hydroxy-1,4-cineole, which then inhibits asparagine synthetase (AS) wikipedia.orgnih.gov. Plants incapable of cleaving this proherbicide are presumed to be more resistant to its effects wikipedia.org.

Complementation Assays with Biosynthetic Precursors (e.g., Amino Acids)

Complementation assays have provided insights into the metabolic pathways affected by this compound. Studies have shown that the plant growth inhibition induced by both the natural monoterpene 1,4-cineole (B1204204) and its structurally related herbicide, this compound, can be reversed by exogenous application of asparagine (Asn) nih.gov. This reversal of phytotoxic effects was found to be dependent on the concentration of Asn supplied, with an optimum reversal of 55% observed for cinmethylin at 50 µM Asn nih.gov.

The presence of either 1,4-cineole or cinmethylin was also observed to stimulate the root uptake of [¹⁴C]Asn by lettuce seedlings nih.gov. While physiological responses suggested that both compounds affected asparagine biosynthesis, biochemical analysis indicated that 1,4-cineole was a potent inhibitor of asparagine synthetase (AS), whereas cinmethylin itself did not show inhibitory activity at concentrations up to 10 mM wikipedia.orgnih.gov. This finding supports the hypothesis that this compound functions as a proherbicide, requiring metabolic bioactivation to a 1,4-cineole-like intermediate to exert its inhibitory effect on AS wikipedia.orgnih.gov. Specifically, the cis-enantiomer of the putative metabolite, 2-hydroxy-1,4-cineole, was found to be significantly more active than its trans-enantiomer, suggesting the involvement of the hydroxyl group in the specific ligand-active site interaction wikipedia.orgnih.gov. The growth inhibition caused by this compound is likely a consequence of reduced asparagine and nitrogen availability, which are crucial for the development of meristematic tissues wikipedia.org.

Herbicide Resistance Research and Management Strategies in Weeds

Molecular Mechanisms of Resistance Evolution

Cinmethylin (B129038) is classified under Group 30 by the Herbicide Resistance Action Committee (HRAC) wikipedia.orgbasf.co.ukmdpi.com. Its unique herbicidal action involves the inhibition of fatty acid thioesterases (FATs), which are enzymes critical for the release of fatty acids from acyl carrier proteins (ACP) during lipid biosynthesis in plant plastids mdpi.com. This disruption of fatty acid synthesis leads to the inhibition of cell membrane production, ultimately hindering weed growth and causing plant death, often before emergence basf.co.uk.

The unusual mode of action of Cinmethylin has been noted to potentially help in avoiding resistance development wikipedia.org. However, while no confirmed cases of resistance have been officially identified, some weed populations have exhibited reduced sensitivity to this herbicide nih.gov.

Non-Target Site Resistance Mechanisms

Non-target site resistance mechanisms, particularly metabolic resistance, play a crucial role in how plants cope with herbicides. For Cinmethylin, its selectivity in crops like wheat is largely attributed to cytochrome P450-mediated detoxification nih.gov. This enzymatic process rapidly metabolizes the herbicide into non-toxic compounds within the crop, allowing the crop to tolerate the herbicide while weeds are suppressed . In weed populations exhibiting reduced sensitivity, there is evidence of enhanced production of water-soluble Cinmethylin metabolites, suggesting a metabolic detoxification pathway as a non-target site resistance mechanism nih.gov.

Metabolic Resistance and Cross-Resistance Patterns

Metabolic resistance to Cinmethylin involves the enhanced metabolism of the compound within weed plants, leading to its deactivation. Studies have shown that Lolium rigidum populations with reduced Cinmethylin sensitivity exhibit an increased capacity to produce water-soluble Cinmethylin metabolites nih.gov. This detoxification process reduces the effective concentration of the herbicide at its target site, thereby conferring tolerance.

A significant advantage of Cinmethylin's unique mode of action (FAT inhibition) is its effectiveness against weed populations that have developed resistance to other herbicides with different mechanisms of action wikipedia.orgnih.gov. For instance, Cinmethylin has demonstrated effective control of Lolium rigidum populations that are resistant to trifluralin (B1683247) and other pre-emergence herbicides nih.gov. This suggests that its distinct biochemical target helps to circumvent existing cross-resistance patterns that might affect herbicides sharing common target sites or metabolic pathways.

Monitoring and Characterization of Resistant Weed Populations

Monitoring and characterizing resistant weed populations are vital for effective herbicide resistance management. Research efforts, such as those conducted by the Australian Herbicide Resistance Initiative (AHRI), involve extensive screening of weed populations for their sensitivity to herbicides like Cinmethylin uwa.edu.au.

In one study, 492 populations of ryegrass (Lolium rigidum) suspected of herbicide resistance were tested against Cinmethylin. Of these, 457 populations were effectively controlled, while 28 populations showed some level of increased tolerance uwa.edu.au. However, even the most tolerant populations did not meet the established criteria for moderate to high resistance, which typically requires a Resistance Index (RI) of at least 10 uwa.edu.au. The observed RI values for these tolerant populations ranged from 1.1 to 6.4, indicating reduced sensitivity rather than confirmed resistance uwa.edu.au. This ongoing monitoring is crucial for early detection of shifts in weed susceptibility and for guiding resistance management strategies.

Strategies for Mitigating and Managing Herbicide Resistance

Effective management of herbicide resistance requires a multi-faceted approach that integrates various control methods.

Integrated Weed Management Approaches

Integrating Cinmethylin into broader Integrated Weed Management (IWM) strategies is a key recommendation for preserving its efficacy and delaying the onset of resistance basf.co.uk. IWM encompasses a combination of cultural, mechanical, biological, and chemical control methods. For Cinmethylin, this means using it judiciously as part of a diverse herbicide program, rotating it with herbicides from different HRAC groups, and combining it with non-chemical practices such as crop rotation, tillage, and competitive crop varieties. This approach reduces the selection pressure on weed populations for resistance to any single herbicide or mode of action basf.co.uk.

Synergistic Combinations with Other Agrochemicals (e.g., Phorate)

The use of synergistic combinations with other agrochemicals can enhance the efficacy of herbicides and potentially overcome metabolic resistance mechanisms. Phorate (B1677698), an organophosphate insecticide, has been investigated for its synergistic effects with Cinmethylin nih.gov.

Research indicates that Phorate can significantly synergize Cinmethylin toxicity, particularly in wheat. This synergy is likely due to Phorate's ability to inhibit cytochrome P450 enzymes, which are involved in the detoxification of Cinmethylin in plants nih.gov.

Table 1: Synergistic Effect of Phorate on Cinmethylin Toxicity

| Target Organism | Cinmethylin LD₅₀ (g ha⁻¹) (without Phorate) | Cinmethylin LD₅₀ (g ha⁻¹) (with Phorate) | Reduction in LD₅₀ (%) |

| Wheat | 682 nih.gov | 109 nih.gov | 84 nih.gov |

| Lolium rigidum (susceptible) | Not specified directly, but smaller reduction observed nih.gov | Not specified directly, but smaller reduction observed nih.gov | 44 nih.gov |

Note: LD₅₀ refers to the lethal dose required to kill 50% of the population.

While the synergistic effect was more pronounced in wheat, a 44% reduction in the LD₅₀ of Cinmethylin was also observed in herbicide-susceptible Lolium rigidum when combined with Phorate nih.gov. This highlights the potential of such combinations to improve herbicide performance and manage resistance, especially in cases where metabolic detoxification is a contributing factor to reduced sensitivity.

Advanced Analytical Methodologies in Rel Cinmethylin Research

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatographic methods, often coupled with mass spectrometry, form the backbone of Rel-cinmethylin research, enabling the separation, identification, and quantification of the compound and its various metabolites in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and robust technique widely employed for the determination of this compound and its metabolites across diverse sample types. This method has been successfully applied for analyzing cinmethylin (B129038) in animal matrices, demonstrating its suitability for residue analysis. apvma.gov.au LC-MS/MS is particularly valuable for multi-residue pesticide analysis, including this compound, in complex biological samples like human urine. nih.gov

Key features of LC-MS/MS applications in this compound research include:

High Sensitivity and Accuracy: Methods can achieve low limits of quantitation (LOQ), with reported LOQs for pesticides, including cinmethylin, as low as 10 ng/mL in human urine. nih.gov

Scheduled Multiple Reaction Monitoring (MRM): This mode allows for the simultaneous analysis of numerous compounds within a short timeframe, enhancing throughput. nih.gov

Electrospray Ionization (ESI) Mode: High-speed positive/negative switching ESI mode is utilized to accommodate a broad range of analytes. nih.gov

Chemoproteomic Applications: LC-MS/MS plays a crucial role in chemoproteomic approaches, where it is used to detect and identify proteins displaced by active and inactive diastereomers of cinmethylin from immobilized derivatives, thereby identifying molecular targets. researchgate.net

An example of method validation parameters for pesticide analysis, which are indicative of LC-MS/MS capabilities for compounds like cinmethylin, is provided below.

Table 1: Representative LC-MS/MS Method Validation Parameters for Pesticide Analysis

| Parameter | Value/Range | Reference |

|---|---|---|

| Limit of Quantitation (LOQ) | 10 ng/mL (for target pesticides in human urine) | nih.gov |

| Linearity (r²) | ≥ 0.988 (linearity range: 10–250 ng/mL) | nih.gov |

| Accuracy (Relative Error) | -18.4% to 19.5% (at LOQ level) | nih.gov |

| Precision (RSD) | 2.1%–19.9% (at LOQ level) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Lipid Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool, particularly for the analysis of volatile and semi-volatile compounds, and has been instrumental in understanding the mechanism of action of this compound through lipid profiling. GC-MS analysis of free fatty acid composition in plant extracts, such as those from Lemna paucicostata, has revealed significant insights into cinmethylin's herbicidal activity. researchgate.net

Key findings from GC-MS lipid profiling:

Fatty Acid Biosynthesis Inhibition: Cinmethylin treatment leads to a strong reduction in specific free fatty acids, including unsaturated C18 (e.g., C18:1) as well as saturated C14 and C16 fatty acids. researchgate.net This indicates that the release of fatty acids for subsequent lipid biosynthesis is a primary target of cinmethylin. researchgate.net

Target Confirmation: This observed reduction in fatty acids supports the identification of fatty acid thioesterases (FAT) as the molecular target of cinmethylin, as FAT enzymes are crucial for releasing fatty acids from acyl carrier proteins (ACP). researchgate.net

GC-MS is also routinely used for residue analysis of cinmethylin and for determining its concentration in technical materials, often coupled with Flame Ionization Detection (FID) or tandem mass spectrometry (GC-MS/MS) for enhanced specificity and sensitivity. hse.gov.uknih.gov For lipid profiling, GC-MS often requires the conversion of fatty acids to more volatile derivatives, such as fatty acid methyl esters (FAMEs), to improve analyte volatility and chromatographic separation. mdpi.comnih.gov

Table 2: Impact of Cinmethylin on Free Fatty Acid Composition in Lemna paucicostata

| Fatty Acid Type | Observed Effect upon Cinmethylin Treatment | Analytical Technique | Reference |

|---|---|---|---|

| Unsaturated C18 | Strong reduction | GC-MS | researchgate.net |

| Saturated C14 | Strong reduction | GC-MS | researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Analysis

This compound is a chiral molecule possessing multiple stereocenters, and its technical material is a racemic mixture. herts.ac.uk The separation and analysis of its stereoisomers are critical because different stereoisomers can exhibit varying biological activities. High-Performance Liquid Chromatography (HPLC) is a primary technique for achieving this separation. nih.gov

Methods for stereoisomer analysis using HPLC typically involve:

Chiral Stationary Phases (CSPs): These columns are specifically designed to separate enantiomers and diastereomers based on selective interactions. diva-portal.orgjascoinc.com

Pre-column Derivatization: In some cases, compounds are derivatized with a chiral reagent before analysis on an achiral stationary phase to form diastereomers, which can then be separated. diva-portal.org

Mass Detection: Mass spectrometry is often the dominant detection method coupled with HPLC for stereoisomer analysis, providing structural confirmation. diva-portal.org

Research has shown that while cinmethylin itself is chiral, its herbicidal activity may not be dependent on its stereochemistry, as synthesized cinmethylin and its enantiomer showed similar herbicidal activity in some studies. researchgate.net However, the ability to separate and analyze these stereoisomers remains crucial for quality control, understanding metabolic pathways, and exploring potential differences in environmental fate or efficacy.

Isotopic Labeling and Tracing Studies (e.g., 14C-Cinmethylin)

Isotopic labeling is a fundamental technique in chemical and biological research that involves replacing an atom in a molecule with its isotope, typically a radioisotope like Carbon-14 (14C). musechem.commoravek.com For this compound, 14C-cinmethylin is used as a tracer to track its movement, metabolism, and degradation in various systems without altering its chemical behavior. moravek.com

Applications of 14C-cinmethylin in research include:

Metabolism Studies: 14C-labeled cinmethylin allows researchers to track how the compound is metabolized within plants and soil, identifying and quantifying its various metabolites. For instance, studies have shown that cinmethylin can be degraded into hydroxylated metabolites in soil. researchgate.net

Translocation and Distribution: Radiolabeling helps determine the translocation patterns of cinmethylin within plants and the distribution of the compound and its metabolites in different plant tissues (e.g., roots, coleoptiles). nih.gov

Environmental Fate Studies: 14C-cinmethylin is used to study the residues of carbon-containing pesticides in soil and crops, providing insights into persistence and degradation pathways. musechem.comresearchgate.net

Mass Balance Excretion Studies: In toxicology and environmental risk assessments, 14C-labeled compounds are used to perform mass balance excretion studies in laboratory animals and humans, providing data on total drug-related material, routes of excretion, and metabolic pathways. researchgate.net

Studies using 14C-labeled cinmethylin have revealed differences in metabolite profiles depending on the plant tissue and the presence of other substances (e.g., phorate), suggesting that the parent compound is translocated and then metabolized in different tissues. nih.gov

Chemoproteomic Approaches for Target Identification

Chemoproteomics represents a cutting-edge research discipline that combines medicinal chemistry, biochemistry, and cell biology to elucidate the molecular mechanisms of action of small molecules like this compound. nih.gov It is a powerful untargeted technique for identifying molecular targets within a proteome. researchgate.netnih.gov

For this compound, chemoproteomic approaches have been pivotal in identifying its primary molecular targets:

Identification of Fatty Acid Thioesterases (FATs): Using a chemoproteomic approach called "cellular Target Profiling™," three potential targets belonging to the fatty acid thioesterase (FAT) protein family were identified to bind to cinmethylin with high affinity in Lemna paucicostata protein extracts. researchgate.netresearchgate.netresearchgate.net This binding was further confirmed by fluorescence-based thermal shift assays in both Lemna and Arabidopsis. researchgate.net

Mechanism: The method involves incubating an immobilized cinmethylin derivative with plant extract. Bound proteins are then displaced by active and inactive diastereomers of cinmethylin, followed by detection and identification using LC-MS. researchgate.net

Significance: The identification of FATs as cinmethylin's target validates FAT inhibition as a novel site of action, distinct from other lipid biosynthesis inhibitor classes. researchgate.net This is crucial for developing new herbicides to combat resistance. researchgate.netresearchgate.net

Table 3: this compound's Molecular Targets Identified via Chemoproteomics

| Target Family | Specific Targets Identified (Example) | Organism(s) | Binding Affinity (Kd) | Analytical Method | Reference |

|---|

Metabolite Profiling Techniques

Metabolite profiling involves the comprehensive analysis of small molecule metabolites within a biological system, providing a snapshot of the physiological state and responses to chemical exposure. For this compound, metabolite profiling techniques are crucial for understanding its metabolic fate and the downstream physiological effects of its herbicidal action. researchgate.netresearchgate.netpharmaron.com

Key aspects and techniques in this compound metabolite profiling:

GC-MS for Fatty Acid Analysis: As discussed in Section 8.1.2, GC-MS is extensively used for profiling free fatty acid composition, directly linking cinmethylin's action to disruptions in lipid biosynthesis. researchgate.net

LC-MS for Polar Metabolites: LC-MS is employed for the analysis of more polar metabolites, providing a broader view of metabolic changes induced by cinmethylin. researchgate.net

Radiolabeled Metabolite Analysis: Using 14C-cinmethylin, metabolite profiling can quantitatively characterize all observed metabolites in various matrices (e.g., plasma, urine, tissues) by combining UPLC fractionation with Accelerator Mass Spectrometry (AMS). nih.govpharmaron.com Unknown metabolites can then be identified using high-resolution mass spectrometry (HR-MS). pharmaron.com

The distinct metabolic fingerprints generated through these profiling techniques provide valuable insights into the herbicide's impact on plant biochemistry and its specific mode of action.

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Rel-cinmethylin, these simulations are crucial for understanding how it interacts with its biological target.

Research has identified that cinmethylin (B129038), the parent compound of this compound, targets a unique and novel enzyme in fatty acid (FA) biosynthesis: fatty acid thioesterase (FAT). hse.gov.ukresearchgate.net This enzyme is located in the plastids of plant cells and is responsible for terminating the fatty acid chain elongation process by releasing the fatty acid from its acyl carrier protein (ACP). hse.gov.ukresearchgate.net The discovery of this specific target is a significant breakthrough, as it represents a new site of action for herbicides, different from other lipid biosynthesis inhibitors that target enzymes like acetyl-CoA carboxylase (ACCase). hse.gov.ukresearchgate.net

The availability of the crystal structure of cinmethylin bound to the FAT enzyme provides an essential foundation for molecular docking studies. nih.govresearchgate.net These simulations can be used to:

Predict the precise binding pose of this compound within the active site of the FAT enzyme.

Identify the key amino acid residues involved in the interaction.

Calculate the binding affinity, providing a theoretical estimation of the strength of the interaction.

Table 1: Key Components in Molecular Docking of this compound

| Component | Role | Significance |

|---|---|---|

| Ligand | This compound | The molecule whose binding characteristics are being studied. |

| Receptor | Fatty Acid Thioesterase (FAT) | The target enzyme that this compound inhibits. hse.gov.ukresearchgate.net |

| Binding Site | Active site of FAT | The specific pocket within the enzyme where this compound binds and exerts its inhibitory effect. |

| Scoring Function | Algorithm | Estimates the binding free energy to rank different binding poses and predict binding affinity. |

These simulations are fundamental in visualizing and quantifying the molecular basis of this compound's herbicidal activity.

Molecular Dynamics Simulations of Enzyme-Ligand Interactions

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govyoutube.com This allows for a deeper understanding of the stability and conformational changes of the enzyme-ligand complex. nih.govfrontiersin.org

For the this compound-FAT complex, MD simulations can reveal:

The stability of the binding pose predicted by docking studies over a simulated time period.

The flexibility of different regions of the FAT enzyme upon ligand binding.

The network of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. frontiersin.org

The potential conformational changes induced in the enzyme by the binding of this compound, which are critical for its inhibitory function.

The interaction between cinmethylin and FAT effectively blocks the release of fatty acids, which are essential components for building and maintaining cell membranes. hse.gov.ukmoa-technology.com This disruption of fatty acid biosynthesis has a catastrophic impact on the plant, particularly on emerging tissues, leading to the failure of cell membranes and ultimately, plant death due to starvation. hse.gov.uk MD simulations can provide an atomistic-level explanation for how the binding of the inhibitor leads to these functional consequences.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. mdpi.comnih.gov These methods are based on the principles of quantum mechanics.

As of now, specific studies detailing quantum chemical calculations for this compound are not widely available in public literature. However, such theoretical studies would be invaluable for:

Determining the Electron Distribution: Calculating the molecular electrostatic potential (MEP) map to identify electron-rich and electron-poor regions, which are crucial for intermolecular interactions.

Analyzing Frontier Molecular Orbitals: Investigating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's ability to donate or accept electrons, which is fundamental to its reactivity.

Predicting Reaction Mechanisms: Modeling the potential metabolic pathways of this compound within the plant, such as bioactivation steps that may be required for its inhibitory activity. researchgate.net

These calculations could offer a more profound understanding of the intrinsic chemical properties of this compound that contribute to its potent herbicidal effects.

Predictive Modeling for New this compound Derivatives and Analogs

Predictive modeling, particularly through structure-activity relationship (SAR) studies, uses existing data to design new molecules with improved properties. science.govmdpi.com For this compound, this involves synthesizing and testing various analogs to understand which structural features are essential for herbicidal activity.

Recent research has focused on synthesizing novel cinmethylin analogs by modifying its chemical structure. nih.govresearchgate.net The crystal structure of the cinmethylin-FAT complex has been instrumental in this process, revealing available space within the enzyme's binding pocket, particularly near the C3 and C5 positions of the cinmethylin molecule. nih.govresearchgate.net This structural insight has guided the rational design of new derivatives.

Key findings from these SAR studies include:

Stereochemistry: The herbicidal activity of cinmethylin was found to be largely independent of its stereochemistry, as both enantiomers showed similar levels of activity. nih.govresearchgate.net

C3-Position Substitutions: The introduction of various substituents at the C3 position has been explored. Analogs featuring methylene, oxime, ketone, or methyl groups at this position were found to exhibit excellent herbicidal activity. nih.govresearchgate.net

Benzene (B151609) Ring Substitutions: The position of substituents on the benzyl (B1604629) ether moiety was shown to significantly affect herbicidal activity. nih.gov

Table 2: Herbicidal Activity of Selected C3-Substituted Cinmethylin Analogs

| Analog Type | Substituent at C3 | Herbicidal Activity | Reference |

|---|---|---|---|

| Methylene Analog | Varied Benzyl Groups | Activity dependent on substituent position on the benzene ring. | nih.gov |

| Oxime Analog | =N-OH | Excellent | nih.govresearchgate.net |

| Ketone Analog | =O | Excellent | nih.govresearchgate.net |

These studies exemplify how computational insights and predictive modeling can accelerate the discovery of new and potent herbicidal compounds based on the this compound scaffold.

Environmental Fate and Behavior Research Academic Perspective

Degradation Pathways in Environmental Compartments

The environmental persistence and degradation of rel-cinmethylin are governed by several key processes, including microbial metabolism in soil and abiotic factors such as light and water.

Soil Metabolism and Persistence

Microbial activity is a primary driver of cinmethylin (B129038) degradation in terrestrial environments. The persistence of the compound in soil, often measured by its half-life (DT50), has been estimated in laboratory studies to range from approximately 26 to 53 days. researchgate.net The rate of degradation can be influenced by the concentration of the herbicide in the soil, with slower degradation observed at higher concentrations. researchgate.net This may be due to the adverse effects of high concentrations on the growth of specific soil bacteria responsible for breaking down the compound. researchgate.net

The main metabolic pathway for cinmethylin in soil involves the hydroxylation of the isopropyl moiety. researchgate.net Research has suggested that certain bacterial species may possess the potential to degrade cinmethylin. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Soil Half-Life (DT₅₀) | 26.46 – 52.33 days | researchgate.net |

Hydrolysis and Photolysis Studies

Abiotic degradation processes, including hydrolysis and photolysis, also contribute to the environmental fate of this compound, particularly in aquatic systems.

Hydrolysis: Cinmethylin is stable to hydrolysis under a wide range of acidic and alkaline conditions. Studies show it is stable in environments with a pH ranging from 3 to 11 at a temperature of 25°C.

Photolysis: The compound is susceptible to degradation by light. In aqueous environments, the photolysis half-life (DT₅₀) has been measured at approximately 41.8 days at pH 7. A study on soil photolysis was also conducted over a 15-day period under artificial lighting.

| Process | Parameter | Value | Conditions |

|---|---|---|---|

| Aqueous Photolysis | DT₅₀ | 41.8 days | pH 7 |

| Hydrolysis | Stability | Stable | pH 3 to 11 at 25°C |

Mobility and Distribution in Soil-Plant Systems

The movement and distribution of this compound between soil and plants are dictated by its physical and chemical properties, which influence its tendency to adsorb to soil particles versus being taken up by plant tissues.

Based on its chemical properties, cinmethylin is characterized as non-mobile in soil and is not expected to leach into groundwater. Its herbicidal activity is affected by soil organic content; the compound is most active in sandy soils, and its efficacy can be reduced in soils with higher organic matter, indicating adsorption to organic particles.

Cinmethylin is absorbed by both the roots and shoots of plants and is translocated within the plant's xylem. herts.ac.uk Once absorbed, the primary metabolic pathway in tolerant plant species like wheat, as well as in sensitive species, begins with hydroxylation at various positions, followed by conjugation with glucose and malonyl glucose. dss.go.th Studies using radio-labelled cinmethylin have confirmed that the parent compound is translocated to different plant tissues where it is then metabolized. dss.go.th

Studies on Volatility and Environmental Loss

Volatility is a significant characteristic of this compound that can contribute to its dissipation from treated surfaces. Regulatory and academic sources describe the compound as being quite volatile. fortunejournals.com This property has been observed in laboratory settings, where attempts to dry extracts containing the compound using a rotary vacuum concentrator resulted in the almost total loss of the parent cinmethylin.

The potential for volatilization is supported by its measured vapor pressure.

| Parameter | Value | Temperature |

|---|---|---|

| Vapor Pressure | 8.1 mPa | 20°C |

Bioavailability in Research Models (e.g., Lemna extracts)

The bioavailability of this compound has been demonstrated in aquatic plant research models, specifically using Lemna (duckweed). In these studies, cinmethylin is shown to be taken up by the plant and to exert its herbicidal effect by inhibiting fatty acid biosynthesis. researchgate.net The compound targets and binds to acyl-ACP thioesterase, a key enzyme, which leads to the inhibition of both FAT A and FAT B isoforms. researchgate.net This inhibition disrupts the production of essential fatty acids, such as myristic acid (C14:0) and palmitic acid (C16:0), ultimately causing the complete inhibition of Lemna growth. researchgate.net The use of Lemna as a model organism confirms that cinmethylin is bioavailable in aquatic systems and provides insight into its mechanism of action at a physiological level. researchgate.net

Future Research Directions and Unexplored Avenues

Discovery of Novel Rel-Cinmethylin Analogs with Enhanced Specificity

The development of novel this compound analogs represents a significant avenue for future research, driven by the persistent challenge of herbicide resistance and the demand for more specific and effective weed control agents. This compound is a benzyl (B1604629) ether derivative of the natural terpene 1,4-cineole (B1204204). mdpi.comacs.org Its mechanism of action involves binding to and inhibiting fatty acid thioesterases (FATs), which are crucial for releasing fatty acids from their carrier proteins in plastids, thereby blocking very-long-chain fatty acid biosynthesis. wikipedia.orgmdpi.commdpi.comnih.govrothamsted.ac.uk

Future research will likely focus on structure-activity relationship (SAR) studies to identify modifications that enhance the compound's specificity towards target weed species while maintaining or improving crop selectivity. This could involve optimizing the physical properties of the molecule through structural modifications to the benzyl ether side chain. researchgate.net Understanding how enzymatic glycosylation impacts this compound's metabolism in plants, as seen with 15-hydroxy cinmethylin (B129038) β-d-glucoside, could also provide insights for designing analogs with improved stability or targeted activation. acs.org The ultimate goal is to develop new chemical entities that retain the unique FAT-inhibiting mode of action but with a refined spectrum of activity, contributing to more sustainable weed management strategies.

Elucidation of Resistance Mechanisms at a Deeper Molecular Level

While widespread confirmed resistance to this compound has not been extensively reported, some populations of weeds like Lolium rigidum have exhibited reduced sensitivity to the herbicide. nih.govrothamsted.ac.ukdoi.org A key area for future research is to elucidate these resistance mechanisms at a deeper molecular level. Studies have indicated that reduced sensitivity in Lolium rigidum correlates with an enhanced production of specific water-soluble metabolites of cinmethylin. nih.gov Furthermore, the involvement of cytochrome P450 monooxygenases in the detoxification of cinmethylin in tolerant crops like wheat suggests that similar metabolic pathways could confer resistance in weeds. uwa.edu.aunih.gov

Future investigations should aim to:

Identify the specific genes and enzymes involved in the metabolic detoxification of this compound in weed species exhibiting reduced sensitivity.

Characterize potential target-site mutations that might alter the binding affinity of this compound to FAT enzymes, although this is less likely given its unique mode of action.

Investigate non-target-site resistance mechanisms, such as altered herbicide uptake or sequestration, which are common ways plants achieve herbicide resistance. doi.org

Employ advanced molecular techniques to compare gene expression profiles and metabolic pathways between susceptible and less-sensitive weed biotypes.

Understanding these mechanisms is crucial for predicting the evolution of resistance and for developing strategies to mitigate its impact, ensuring the long-term efficacy of this compound.

Development of New Delivery Systems for Targeted Application

This compound functions as a pre-emergence herbicide, primarily absorbed by the roots of germinating weeds. mdpi.com Its effectiveness can be influenced by factors such as soil moisture and organic content, and it exhibits some volatility. herts.ac.ukresearchgate.net Future research directions include the development of novel delivery systems to optimize its application, enhance its efficacy, and reduce potential environmental impact.

New delivery systems could encompass:

Controlled-release formulations: These systems could ensure a sustained release of the active ingredient, prolonging its residual activity and potentially reducing application rates.

Nanotechnology-based delivery: Encapsulation of this compound in nanoparticles could improve its stability, reduce volatility, enhance soil penetration, and facilitate more targeted delivery to the root zone, minimizing off-target movement.

These advancements would aim to maximize the herbicidal activity of this compound while minimizing its environmental footprint and improving its cost-effectiveness for farmers.

Interdisciplinary Research Integrating Omics Technologies with Compound Studies

The integration of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) with studies on this compound offers a powerful approach to gain a comprehensive understanding of its interactions within biological systems. These high-throughput molecular and analytical tools are increasingly utilized in weed science to decipher mechanisms of herbicide resistance, understand weed resistance evolution, and explore crop-weed interactions. cambridge.org

Future research leveraging omics technologies for this compound could involve:

Genomics and Transcriptomics: Identifying genes or gene expression patterns in weeds that are associated with sensitivity or reduced sensitivity to this compound. This could help pinpoint novel resistance genes or regulatory pathways.

Proteomics and Metabolomics: Analyzing changes in protein expression or metabolite profiles in plants exposed to this compound to gain deeper insights into its precise biochemical effects and the plant's response mechanisms. This could reveal novel biomarkers for herbicide efficacy or resistance.

Systems Biology Approaches: Integrating data from multiple omics layers to construct comprehensive models that explain the complex interactions between this compound, target weeds, and non-target crops. frontlinegenomics.combiorxiv.orgmdpi.com This interdisciplinary approach can provide a holistic understanding of molecular functioning and lead to more informed weed management strategies. cambridge.org

Exploration of this compound in Novel Biological Systems (Beyond Current Herbicide Applications)

This compound is currently recognized and utilized primarily as a pre-emergence herbicide for grass weeds in agricultural settings, particularly in rice and cereal crops. wikipedia.orgmdpi.comacs.orgherts.ac.uk Its unique mode of action, inhibiting fatty acid thioesterases (FATs) and disrupting cell membranes, is distinct from many other herbicides. wikipedia.orgmdpi.commdpi.com

While its primary application is established, future research could explore whether this specific mechanism of action holds relevance or potential in other biological systems where lipid metabolism and membrane integrity are critical. Given that this compound is a derivative of a natural terpene, 1,4-cineole mdpi.comacs.org, and natural products often offer diverse biological activities researchgate.net, there might be unexplored avenues. This could involve investigating its effects on other organisms or cellular processes where FAT inhibition could have a desired outcome, provided such exploration aligns with safety and environmental considerations. Any such exploration would require rigorous scientific investigation to identify and validate novel biological activities.

Application of Artificial Intelligence and Machine Learning in Compound Design and Resistance Prediction

The application of Artificial Intelligence (AI) and Machine Learning (ML) is poised to revolutionize various aspects of agrochemical research, including the design of new compounds and the prediction of resistance, directly impacting future research on this compound. AI and ML algorithms are already being successfully applied in drug discovery for predicting drug-protein interactions, assessing drug efficacy, and generating novel molecular structures. nih.govmdpi.comspringernature.com

For this compound, these technologies could be employed to:

Compound Design: Utilize AI algorithms to analyze the molecular structure of this compound and its known interactions with FAT enzymes to design novel analogs with enhanced specificity, potency, or improved physicochemical properties. researchgate.netmdpi.comspringernature.comresearchgate.net This could involve virtual screening of vast chemical libraries or de novo design of molecules with desired characteristics. nih.govmdpi.com

Resistance Prediction: Develop ML models trained on genomic, transcriptomic, and phenotypic data from weed populations to predict the likelihood and mechanisms of resistance development to this compound. nih.govfrontiersin.org This could help identify resistance hot spots, inform resistance management strategies, and guide the deployment of the herbicide.

Target Identification: Leverage AI to explore potential secondary targets or off-target effects of this compound within weed species, which could lead to a deeper understanding of its mode of action or reveal new vulnerabilities for herbicide development.

The integration of AI and ML offers a powerful computational approach to accelerate the discovery and optimization of this compound-based solutions for sustainable weed management.

Q & A

Q. What are the primary biochemical mechanisms of action of Rel-cinmethylin in plant systems?

this compound functions as a herbicide by targeting tyrosine aminotransferase (TAT), a key enzyme in plastoquinone biosynthesis, disrupting photosynthetic electron transport. Methodologically, researchers can validate this mechanism using in vitro enzyme inhibition assays coupled with chlorophyll fluorescence measurements to quantify disruptions in Photosystem II efficiency. Comparative studies with wild-type and TAT-deficient mutants can further confirm specificity .

Q. How can researchers reliably identify and quantify this compound in complex environmental matrices?

High-performance liquid chromatography (HPLC) paired with tandem mass spectrometry (LC-MS/MS) is the gold standard. Sample preparation should include solid-phase extraction (SPE) to isolate this compound from soil or water samples, followed by isotopic dilution using deuterated internal standards to correct for matrix effects. Validation parameters (e.g., recovery rates, limit of detection) must adhere to EPA Method 535 guidelines .

Q. What are the recommended protocols for assessing this compound’s phytotoxicity under controlled laboratory conditions?

Use standardized bioassays with Arabidopsis thaliana or Lemna minor as model organisms. Dose-response experiments should include at least five concentrations (e.g., 0.1–10 µM) with triplicate replicates. Endpoints like root elongation inhibition or chlorophyll content should be measured at 72 hours post-treatment. Include negative (solvent-only) and positive (e.g., glyphosate) controls to ensure assay validity .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s soil persistence data across studies?

Discrepancies in half-life values (e.g., 30 vs. 90 days) may arise from soil type variability or microbial activity differences. To address this, conduct a meta-analysis stratified by soil pH, organic matter content, and microbial biomass. Use mixed-effects regression models to quantify the contribution of each variable. Field trials should employ stable isotope-labeled this compound (e.g., ¹³C-labeled) for precise tracking of degradation pathways .

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound efficacy studies?

Four-parameter logistic (4PL) models are preferred over linear regression for sigmoidal dose-response curves. Use tools like R’s drc package or GraphPad Prism to estimate EC₅₀ values and confidence intervals. For non-monotonic responses (e.g., hormesis), apply Bayesian hierarchical models to account for heteroscedasticity and outlier effects .

Q. How can multi-omics approaches elucidate off-target effects of this compound in non-target organisms?

Integrate transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify dysregulated pathways in Daphnia magna or soil nematodes exposed to sublethal doses. Use weighted gene co-expression network analysis (WGCNA) to link gene clusters with metabolite shifts. Validate findings via CRISPR-Cas9 knockouts of candidate genes (e.g., oxidative stress regulators) .

Q. What methodologies improve reproducibility in this compound formulation studies?

Adopt quality-by-design (QbD) principles, including factorial experiments to optimize emulsifier ratios (e.g., Span 80 vs. Tween 20). Characterize formulations using dynamic light scattering (DLS) for particle size and zeta potential. Accelerated stability testing (40°C/75% RH for 6 months) should follow ICH Q1A guidelines, with HPLC monitoring of active ingredient degradation .

Data Analysis and Interpretation

Q. How should researchers address batch-to-batch variability in this compound toxicity assays?

Implement a randomized block design where each batch is treated as a blocking factor. Use ANOVA with batch as a random effect to isolate experimental noise. Pre-screen chemical batches via NMR purity checks (>98%) and adjust statistical models using batch-specific covariates .

Q. What frameworks are effective for integrating conflicting data on this compound’s environmental fate?